molecular formula C27H21ClFN4NaO5 B605311 Alisertib sodium CAS No. 1208255-63-3

Alisertib sodium

Numéro de catalogue B605311
Numéro CAS: 1208255-63-3
Poids moléculaire: 558.93
Clé InChI: WLPXWQKMVACWII-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Alisertib sodium hydrate is a salt of Alisertib --- an inhibitor of Aurora A kinase with potential antineoplastic activity. Alisertib binds to and inhibits Aurora A kinase, which may result in disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, and inhibition of cell proliferation.

Applications De Recherche Scientifique

  • Cancer Treatment Strategy :Alisertib has been developed for treating multiple cancer types, both as a single agent and in combination with other therapies. Its role in mitosis has led to its evaluation in clinical trials for solid cancers and heme-lymphatic malignancies. It's being targeted for specific cancers like neuroblastoma, small cell lung cancer, neuroendocrine prostate cancer, and breast cancer. It is also being combined with other therapies, including taxanes, EGFR inhibitors, hormonal therapies, and HDAC inhibitors (Niu, Manfredi, & Ecsedy, 2015).

  • Pharmacokinetics and Metabolism :A study focusing on the metabolism of Alisertib revealed its primary clearance pathways, indicating that renal elimination is not significant in its disposition. The study also evaluated the drug's biotransformation and the potential for drug-drug interactions, which is crucial for the clinical pharmacology development program for oncology drugs (Pusalkar et al., 2020).

  • Combination with Other Therapies :Research indicates that combining Alisertib with cytarabine increases efficacy in treating acute myeloid leukemia (AML) through a FOXO-dependent mechanism. This suggests Aurora A inhibition as a strategy to increase the efficacy of ara-C, a commonly used chemotherapeutic agent (Kelly et al., 2012).

  • Manufacturing Process Challenges :Alisertib sodium posed challenges in developing a robust and scalable drying process during its manufacturing. Research has been conducted to minimize these challenges, such as agglomeration and dehydration, to ensure the drug's efficacy and stability (Adamson et al., 2016).

  • Pediatric Cancer Treatment :A study investigated the maximum tolerated dose of Alisertib combined with irinotecan and temozolomide in children with relapsed or refractory neuroblastoma. This study is significant in exploring the treatment options for pediatric cancer patients (DuBois et al., 2016).

  • Mechanism of Action in Leukemic Cells :Alisertib has been shown to induce apoptosis and autophagy in leukemic cells through the suppression of the AKT/mTOR/AMPK/p38 pathway. Understanding these mechanisms is crucial for developing targeted cancer therapies (Fu et al., 2016).

  • Efficacy in Acute Myelogenous Leukemia :An exploratory study on Alisertib's efficacy in acute myelogenous leukemia and myelodysplastic syndromes showed modest activity, particularly in AML, suggesting further investigation is warranted (Goldberg et al., 2014).

Propriétés

Numéro CAS

1208255-63-3

Nom du produit

Alisertib sodium

Formule moléculaire

C27H21ClFN4NaO5

Poids moléculaire

558.93

Nom IUPAC

Benzoic acid, 4-((9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido(5,4- d)(2)benzazepin-2-yl)amino)-2-methoxy-, sodium salt, hydrate (1:1:1)

InChI

1S/C27H20ClFN4O4.Na.H2O/c1-36-21-5-3-4-20(29)23(21)25-19-10-15(28)6-8-17(19)24-14(12-30-25)13-31-27(33-24)32-16-7-9-18(26(34)35)22(11-16)37-2;;/h3-11,13H,12H2,1-2H3,(H,34,35)(H,31,32,33);;1H2/q;+1;/p-1

Clé InChI

WLPXWQKMVACWII-UHFFFAOYSA-M

SMILES

O=C([O-])C1=CC=C(NC2=NC=C3CN=C(C4=C(OC)C=CC=C4F)C5=CC(Cl)=CC=C5C3=N2)C=C1OC.[H]O[H].[Na+]

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Alisertib sodium hydrate, MLN8237-004

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alisertib sodium
Reactant of Route 2
Reactant of Route 2
Alisertib sodium
Reactant of Route 3
Alisertib sodium
Reactant of Route 4
Reactant of Route 4
Alisertib sodium
Reactant of Route 5
Reactant of Route 5
Alisertib sodium
Reactant of Route 6
Reactant of Route 6
Alisertib sodium

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.